Ascorbyl palmitate

説明

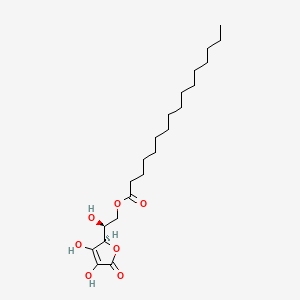

Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid, creating a fat-soluble form of vitamin C . It is used as a source of vitamin C and as an antioxidant food additive . It is also known as ascorbyl-6 palmitate and is effective up to a pH of 6 .

Synthesis Analysis

This compound is synthesized from ascorbic acid and palmitic acid with a Pseudomonas stutzeri lipase immobilized on octyl silica . It can also be synthesized by the catalyzed esterification reaction of ascorbic acid with concentrated sulfuric acid in the presence of palmitic or stearic acid . The enzymatic synthesis of this compound is attractive, but few efforts have been made to address its process scale-up and implementation .Chemical Reactions Analysis

The enzymatic synthesis of this compound is very attractive, but few efforts have been made to address its process scale-up and implementation . The synthesis involves the catalyzed esterification reaction of ascorbic acid with concentrated sulfuric acid in the presence of palmitic or stearic acid .Physical And Chemical Properties Analysis

This compound is a stable, oil-soluble form of vitamin C that is made by combining ascorbic acid with a fatty acid known as palmitic acid .科学的研究の応用

Pain Management in Trigeminal Neuralgia : Ascorbyl palmitate may be effective in managing trigeminal neuralgia pain, potentially preventing frequent exacerbation of pain and improving patient quality of life (Khijmatgar et al., 2022).

Dietary Source for Rainbow Trout : The vitamin C activity of this compound was explored as a dietary supplement for rainbow trout, with effects on growth rate and ascorbic acid concentrations in fish tissues (Albrektsen et al., 1988).

Synthesis and Industrial Applications : this compound is used in the food and cosmetics industry. Studies have explored efficient and clean synthesis processes for its production, highlighting its role in food, cosmetics, and medical hygiene (Yadav et al., 2018).

Antioxidant Properties in Topical Formulations : The stability and effectiveness of this compound in various topical microemulsions were studied, focusing on its use in cosmetic and pharmaceutical preparations (Spiclin et al., 2001).

Anti-Tumoral Therapy : this compound was used in a dual drug delivery system encapsulating it with paclitaxel for synergistic cancer therapy. This approach showed potential in suppressing tumor growth and eliminating cancer cells in mice (Zhou et al., 2017).

Nanocrystal Development for Improved Stability : Research has been conducted on the feasibility of using nanosuspension technology to enhance the chemical stability of this compound, with applications in cosmetics and food industry (Teeranachaideekul et al., 2008).

Physiological and Hematological Profiles in Sheep : A study evaluated the effect of this compound on physiological and hematological profiles in sheep under heat load, highlighting its potential in managing heat stress (Taofik et al., 2021).

Moisturizing Effects in Topical Formulations : The skin-hydrating effects of this compound were investigated in various topical formulations, comparing it to other known moisturizers like Vitamin E (Gönüllü et al., 2004).

Cytotoxicity and Genotoxicity in Food Additives : this compound's potential cyto-genotoxicity was evaluated in Human Umbilical Vein Endothelial Cells, providing insights into its safety as a food additive (Sohrabi et al., 2018).

Carrier of Ascorbate into Neural Tissues : A study explored the hypothesis that this compound could serve as a carrier of ascorbate into neural tissues, showing that it can cross biological barriers and deliver ascorbate effectively (Pokorski et al., 2003).

作用機序

Target of Action

Ascorbyl palmitate, a fat-soluble form of vitamin C, primarily targets skin cells . It interacts with copper ions at tyrosinase-active sites and inhibits the action of the enzyme tyrosinase , the main enzyme responsible for the conversion of tyrosine into melanin .

Mode of Action

This compound acts as an antioxidant, neutralizing free radicals and reactive oxygen species . It can interact with superoxide, hydroxyl, and free oxygen ions , thereby preventing inflammatory processes, carcinogens, and other processes that accelerate photoaging in the skin .

Biochemical Pathways

This compound is involved in important metabolic functions. It is produced through an esterification process involving ascorbic acid and palmitic acid . This compound aids several physiological processes such as iron absorption and tissue repair . It also plays a significant role in the metabolic mechanism of the body .

Pharmacokinetics

Therefore, a novel drug platform is needed to improve the pharmacokinetics of vitamin C and its antitumoral effects .

Result of Action

This compound has multiple beneficial effects. It protects the skin from oxidative stress, stimulates collagen production, and reduces hyperpigmentation . It also helps decrease cancer and cardiovascular disease risk . Furthermore, it can help stimulate the healing of scar tissues and encourages faster recovery from dislocated joints and fractures of the bones .

Action Environment

The action of this compound is influenced by environmental factors. By neutralizing free radicals and reactive oxygen species, it helps protect the skin from oxidative stress induced by environmental aggressors such as UV radiation, pollution, and cigarette smoke . It is also important to note that this compound is a very unstable vitamin and is easily oxidized in aqueous solutions and cosmetic formulations .

将来の方向性

特性

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3/t17-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJMLQRFWZOBN-LAUBAEHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O7 | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041611 | |

| Record name | Ascorbyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellowish-white powder with a citrus-like odour, White or yellowish-white solid; Citrus-like odor; [HSDB] Faintly yellow powder; [MSDSonline] | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, animal oil, and vegetable oil; slightly soluble in water | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Whether L-ascorbic acid 6-palmitate (AAP), an amphipathic derivative of AA, has chemopreventive effects /was examined/ using a gap-junctional intercellular communication (GJIC) model. AAP and ascorbic acid (AA) exhibited dose-dependent free radical-scavenging activities and inhibited hydrogen peroxide (H(2)O(2))-induced intracellular reactive oxygen species (ROS) production in normal rat liver epithelial cells. Unexpectedly, however, AAP did not protect against the inhibition of GJIC induced by H(2)O(2); instead, it inhibited GJIC synergistically with H(2)O(2). AAP inhibited GJIC in a dose-dependent and reversible manner. This inhibitory effect was not due to the conjugated lipid structure of AAP, as treatment with palmitic acid alone failed to inhibit GJIC under the same conditions. The inhibition of GJIC by AAP was restored in the presence of mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase (MEK) inhibitor U0126, but not in the presence of other signal inhibitors and antioxidant (PKC inhibitors, EGFR inhibitor, NADPH oxidase inhibitor, catalase, vitamin E, or AA), indicating the critical involvement of MEK signaling in the GJIC inhibitory activity of AAP. Phosphorylation of ERK and connexin 43 (Cx43) was observed following AAP treatment, and this was reversed by U0126. These results suggest that the AAP-induced inhibition of GJIC is mediated by the phosphorylation of Cx43 via activation of the MEK-ERK pathway. | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The National Formulary states that ascorbyl palmitate must contain between 95.0% and 100.5% of C22H3807, based on the dried weight. Depending on the method of manufacture, ascorbyl palmitate could contain stearic acid, because palmitic acid samples contain large quantities of stearic acid. | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish white powder | |

CAS RN |

137-66-6 | |

| Record name | Ascorbyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ascorbic acid, 6-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ascorbyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-palmitoylascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN83US2B0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Between 107 °C and 117 °C, 112 °C | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)